molecular formula C8H10ClNO B1396656 2-Chloro-4-propoxypyridine CAS No. 1289217-19-1

2-Chloro-4-propoxypyridine

Cat. No. B1396656
CAS RN: 1289217-19-1
M. Wt: 171.62 g/mol
InChI Key: OIGJQVUVYVQNBR-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 2-Chloro-4-propoxypyridine consists of a pyridine ring with a chlorine atom at the 2nd position and a propoxy group at the 4th position. The InChI code for this compound is 1S/C8H10ClNO/c1-2-5-11-7-3-4-10-8(9)6-7/h3-4,6H,2,5H2,1H3 .


Physical And Chemical Properties Analysis

2-Chloro-4-propoxypyridine is a compound with a molecular weight of 171.63 g/mol . It should be stored at a temperature between 2-8°C .

Scientific Research Applications

Agricultural Applications

2-Chloropyridine, a close relative of 2-Chloro-4-propoxypyridine, is widely used in the agricultural industry to produce fungicides and insecticides . Given the structural similarity, it’s plausible that 2-Chloro-4-propoxypyridine could also be used in similar applications.

Pharmaceutical Applications

2-Chloropyridine is used to produce antihistamines and antiarrythmics for medicinal use . By extension, 2-Chloro-4-propoxypyridine could potentially be used in the synthesis of similar pharmaceutical compounds.

Synthesis of Pyridine Derivatives

When nucleophiles are added to 2-Chloropyridine, the heterocycle is transformed into pyridine derivatives with the second and fourth carbons replaced . This reaction could potentially be applied to 2-Chloro-4-propoxypyridine as well, leading to a variety of new pyridine derivatives.

Intermediate in Chemical Reactions

Chloropyridine is used as an intermediate in many chemical reactions . Given the structural similarity, 2-Chloro-4-propoxypyridine could also serve as an intermediate in a variety of chemical syntheses.

Synthesis of Methylphenidate

2-Chloropyridine is used in the synthesis of methylphenidate, an ester of 2-phenyl-2-piperidilacetic acid . It’s plausible that 2-Chloro-4-propoxypyridine could be used in a similar manner to synthesize other pharmaceutical compounds.

Production of Pyrithiones and Chlorphenamines

2-Chloropyridine is used in the production of commercially available pyrithiones and chlorphenamines . Given the structural similarity, 2-Chloro-4-propoxypyridine could potentially be used in the synthesis of similar compounds.

Safety and Hazards

While specific safety data for 2-Chloro-4-propoxypyridine is not available, it is generally recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes when handling similar chemical compounds . Use of personal protective equipment and ensuring adequate ventilation is advised .

Future Directions

While specific future directions for 2-Chloro-4-propoxypyridine are not available, catalytic chemistry, which often involves pyridine derivatives, is expected to play a crucial role in sustainable economic development . This includes synthesis of chemicals and materials, energy production and conversion, as well as pollution abatement and environmental protection .

properties

IUPAC Name

2-chloro-4-propoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO/c1-2-5-11-7-3-4-10-8(9)6-7/h3-4,6H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIGJQVUVYVQNBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC(=NC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-propoxypyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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